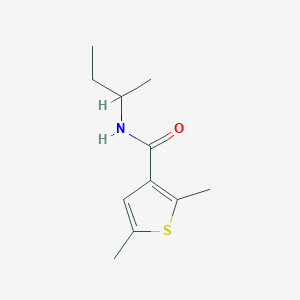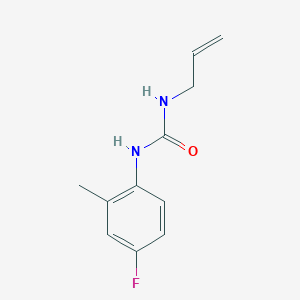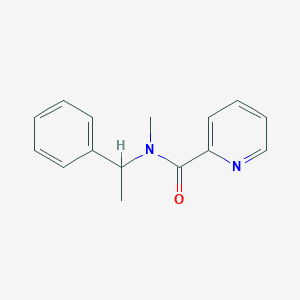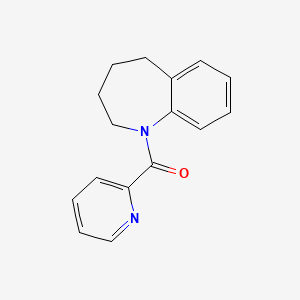
N-methyl-N-(1-phenylethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-phenylethyl)furan-2-carboxamide, also known as Furanyl Fentanyl, is a synthetic opioid analgesic that is structurally similar to fentanyl. It has been reported to be a potent and highly addictive drug, which has resulted in its classification as a Schedule I controlled substance in the United States. However, Furanyl Fentanyl also has potential applications in scientific research, particularly in the study of opioid receptors and their mechanisms of action.
Mecanismo De Acción
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor by N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which ultimately leads to the hyperpolarization of neurons and a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl are similar to those of other opioid agonists. These effects include analgesia, sedation, respiratory depression, and euphoria. However, N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl has been reported to be more potent than fentanyl, which makes it more dangerous and potentially lethal in cases of overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in studies. This can be particularly useful in studies that require large quantities of opioid agonists, as it reduces the amount of material that needs to be synthesized. However, the high potency of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl also makes it more difficult to handle and increases the risk of accidental exposure, which can be dangerous.
Direcciones Futuras
There are several potential future directions for research involving N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl. One area of interest is the development of new opioid agonists that are less addictive and have fewer side effects than currently available opioids. Another area of interest is the study of the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is a need for further research into the mechanisms of action of opioid agonists, particularly their effects on intracellular signaling pathways and gene expression.
Métodos De Síntesis
The synthesis of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl involves the reaction of N-phenethyl-4-piperidone with furan-2-carboxylic acid and N-methylpiperazine in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques. This synthesis method has been described in detail in scientific literature and has been used to produce N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl for research purposes.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl has been used in scientific research to study the mechanisms of action of opioid receptors, particularly the mu-opioid receptor. It has been found to be a potent agonist of the mu-opioid receptor, with a binding affinity similar to that of fentanyl. This makes it a useful tool for studying the effects of opioid agonists on the mu-opioid receptor and the downstream signaling pathways that are activated.
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-17-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBHBLMIGVQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

